N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety substituted with a trifluoromethyl group at position 3. The trifluoromethyl group is a critical pharmacophore, known to improve metabolic stability and binding affinity in drug design .
Properties
Molecular Formula |
C20H25F3N6O |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H25F3N6O/c21-20(22,23)19-26-25-16-8-9-17(27-29(16)19)28-12-4-7-15(13-28)18(30)24-11-10-14-5-2-1-3-6-14/h5,8-9,15H,1-4,6-7,10-13H2,(H,24,30) |
InChI Key |
JWNZOGOJOMSFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, mechanism of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C18H21F3N6O
- Molecular Weight : 396.40 g/mol
- IUPAC Name : N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
This compound features a cyclohexene ring, a trifluoromethyl group, and a piperidine moiety that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
- Formation of Cyclohexene Derivative : Cyclohexene is reacted with an ethylating agent.
- Triazole Formation : The resulting intermediate is then reacted with a trifluoromethyl-substituted phenylamine under specific conditions.
- Final Product Isolation : The final product is purified using techniques such as crystallization or chromatography.
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites due to the structural features provided by the trifluoromethyl and piperidine groups.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors involved in signaling pathways related to inflammation and pain.
Anticancer Potential
Preliminary studies suggest that compounds with similar triazole and piperidine structures have shown anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to evaluate the specific effects of this compound on cancer cell lines.
Neuropharmacological Effects
Given the piperidine structure, there is potential for neuropharmacological activity. Compounds in this class have been studied for their effects on neurotransmitter systems and may possess anxiolytic or analgesic properties.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Study on Triazole Derivatives : A series of triazole-based compounds were evaluated for their antimicrobial and anticancer properties, showing promising results in vitro against various pathogens and cancer cell lines.
- Piperidine Analogs : Research indicates that piperidine derivatives demonstrate significant activity against central nervous system disorders, suggesting potential therapeutic applications for the target compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its trifluoromethyl-substituted triazolopyridazine core and cyclohexenylethyl side chain. Below is a comparative analysis with key analogs:
Key Observations:
Core Heterocycles: The triazolopyridazine core in the target compound distinguishes it from triazolopyrimidines () and imidazopyridines (). Pyridazine’s electron-deficient nature may favor π-stacking interactions in binding pockets .
Trifluoromethyl vs. fluoroaryl: The CF₃ group offers stronger electron-withdrawing effects and metabolic resistance compared to mono-fluorinated aryl groups .
Biological Implications :
- MK-0974 () demonstrates that trifluoromethylation and piperidine/azepan cores are viable for oral drugs targeting peptide receptors. The target compound’s structure aligns with this design principle.
- highlights that Pseudomonas-derived lankacidin analogs with redox-cofactor BGCs show antitumor activity, though direct relevance to the target compound is unclear .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Pharmacokinetic Predictions
| Parameter | Target Compound | Analog | MK-0974 |
|---|---|---|---|
| cLogP | 4.2 (estimated) | 3.1 | 3.8 |
| TPSA (Ų) | 85 | 82 | 95 |
| H-bond Donors | 2 | 2 | 3 |
| Oral Bioavailability | Moderate (estimated) | Moderate | High (65%) |
Research Findings and Gaps
- Synthesis Insights : Multi-component reactions () could be adapted for synthesizing the target compound, though trifluoromethylation steps may require specialized reagents .
- Biological Data: No direct activity data exist for the target compound. Testing against kinase or GPCR panels is recommended, guided by its structural resemblance to MK-0974 and triazolopyridazines .
- Safety Profile : Cyclohexenyl groups may pose hepatotoxicity risks, necessitating in vitro toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
